molecular formula C8H5BrOS B2724651 2-Bromo-1-benzothiophen-4-ol CAS No. 1784087-17-7

2-Bromo-1-benzothiophen-4-ol

Cat. No. B2724651
CAS RN: 1784087-17-7
M. Wt: 229.09
InChI Key: ULLABIBCRDEFFP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, such as 2-Bromo-1-benzothiophen-4-ol, often involves coupling reactions and electrophilic cyclization reactions . An example is the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 . Thiourea can be used as a reagent in place of sodium sulfide or potassium sulfide .


Molecular Structure Analysis

The molecular structure of 2-Bromo-1-benzothiophen-4-ol consists of a benzothiophene ring with a bromine atom and a hydroxyl group attached to it. The molecular weight of this compound is approximately 229.1 g/mol .


Chemical Reactions Analysis

Benzothiophenes, including 2-Bromo-1-benzothiophen-4-ol, can undergo various chemical reactions. For instance, they can participate in free radical reactions. In one such reaction, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical then removes a hydrogen atom to form succinimide (SH), leading to the formation of a new compound .

Scientific Research Applications

Anticancer Properties

Benzofuran derivatives, including 2-Bromo-1-benzothiophen-4-ol, have garnered attention for their potential as anticancer agents. Researchers have evaluated their activity against various cancer cell lines, including ovarian cancer cells. The compound’s unique structure and interactions with cellular components make it a promising candidate for cancer therapy .

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases. Benzofuran compounds, such as 2-Bromo-1-benzothiophen-4-ol, exhibit anti-inflammatory properties. These molecules can modulate inflammatory pathways, potentially aiding in the treatment of inflammatory conditions .

Antioxidant Activity

Oxidative stress contributes to aging and various diseases. Benzofuran derivatives possess antioxidant properties, scavenging free radicals and protecting cells from damage. 2-Bromo-1-benzothiophen-4-ol may serve as a natural antioxidant .

Antiviral Potential

Some benzofuran compounds exhibit antiviral activity. For instance, a novel macrocyclic benzofuran derivative has demonstrated anti-hepatitis C virus activity. Researchers are exploring its potential as an effective therapeutic drug for hepatitis C disease .

Synthetic Applications

Novel methods for constructing benzofuran rings have emerged. Researchers have discovered a unique free radical cyclization cascade, enabling the synthesis of challenging polycyclic benzofuran compounds. Additionally, proton quantum tunneling facilitates the construction of complex benzofuran ring systems with high yield and minimal side reactions .

Drug Lead Compound Exploration

Given the biological activities of benzofuran derivatives, including 2-Bromo-1-benzothiophen-4-ol, they are considered potential natural drug lead compounds. Researchers continue to investigate their therapeutic applications and structural relationships .

Mechanism of Action

While the specific mechanism of action for 2-Bromo-1-benzothiophen-4-ol is not explicitly mentioned in the search results, it’s worth noting that benzothiophene derivatives have been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory, and antioxidant drugs . They are known as strong inhibitors of lipid peroxidation, potassium channel openers, topoisomerase inhibitors, and L1210 cell selectors .

Safety and Hazards

While the specific safety and hazards of 2-Bromo-1-benzothiophen-4-ol are not explicitly mentioned in the search results, it’s important to handle all chemicals with care. For instance, one should avoid eating, drinking, or smoking when using this product, wash hands and any exposed skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

Future Directions

Benzothiophenes, including 2-Bromo-1-benzothiophen-4-ol, have diverse applications in medicinal chemistry and materials science, and they are present in many natural products . Therefore, the development of efficient methods for the construction of benzothiophene and its derivatives is of great importance . Future research may focus on developing novel and green methods for synthesizing such functional benzothiophene derivatives .

properties

IUPAC Name

2-bromo-1-benzothiophen-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrOS/c9-8-4-5-6(10)2-1-3-7(5)11-8/h1-4,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLABIBCRDEFFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=C(SC2=C1)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-benzothiophen-4-ol

CAS RN

1784087-17-7
Record name 2-bromo-1-benzothiophen-4-ol
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